
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide
Overview
Description
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide (CAS: 90357-53-2) is a specialized organic compound with the molecular formula C₁₂H₉F₃N₂O₂ and a molecular weight of 270.21 g/mol . It features a methacrylamide backbone substituted with a 4-cyano-3-(trifluoromethyl)phenyl group. This compound is a critical intermediate in synthesizing Bicalutamide, a non-steroidal anti-androgen used in prostate cancer treatment . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl and cyano groups, which enhance stability and influence reactivity in synthetic pathways . The compound is commercially available with ≥98% purity and is listed under aliases such as Bicalutamide Impurity 1 and N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide typically involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide is primarily recognized for its role as an impurity in the synthesis of Bicalutamide, a well-known anti-androgen medication used in prostate cancer treatment. The compound's structural features, particularly the trifluoromethyl and cyano groups, enhance its biological activity and binding affinity to androgen receptors.
Case Study: Selective Androgen Receptor Modulators (SARMs)
A study demonstrated that compounds related to this compound exhibited significant effects on hormonal pathways in male rats. This research indicated potential applications in hormonal contraception, showcasing high binding affinity and selective activity towards androgen receptors .
Materials Science
The compound is also explored for its potential in polymer chemistry. Its methacrylamide group allows it to participate in radical polymerization processes, leading to the development of novel polymers with specific properties.
Table 1: Properties of Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High |
Mechanical Strength | Enhanced due to trifluoromethyl group |
Solubility | Varies with polymer structure |
These polymers can be tailored for applications in coatings, adhesives, and drug delivery systems due to their improved mechanical properties and stability.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, this compound is crucial in the synthesis of various bioactive compounds. Its ability to undergo further chemical modifications makes it a versatile building block in drug development.
Table 2: Synthesis Pathways Involving this compound
Mechanism of Action
The mechanism of action of N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide involves its interaction with specific molecular targets. For instance, it can act as a selective androgen receptor modulator by binding to androgen receptors and modulating their activity . This interaction can influence various biological pathways and processes, making it a valuable tool in biomedical research.
Comparison with Similar Compounds
The following table compares N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide with structurally or functionally related compounds, emphasizing differences in molecular features, applications, and reactivity:
Key Observations:
Functional Group Impact :
- The methacrylamide group in the target compound enables radical-mediated reactions (e.g., visible light/alkyl iodide systems), as demonstrated in C(sp³)–C(sp³) coupling protocols . In contrast, acetamide derivatives (e.g., 345-32-4) exhibit lower steric hindrance, favoring nucleophilic substitution .
- Epoxide derivatives (90357-51-0) introduce ring strain, enhancing reactivity in nucleophilic ring-opening reactions critical for advanced intermediates .
Electron-Withdrawing Effects: The trifluoromethyl and cyano groups in the target compound reduce electron density on the aromatic ring, stabilizing intermediates during synthesis. This contrasts with N-(3,5-Dimethylphenyl)methacrylamide, where electron-donating methyl groups increase ring reactivity toward electrophiles .
Pharmaceutical Relevance: The target compound’s role as a Bicalutamide intermediate is distinct from 4-Amino-2-(trifluoromethyl)benzonitrile, which serves as a precursor for amino-functionalized intermediates .
Synthetic Versatility :
- The target compound’s methacrylamide moiety allows for radical polymerization or functionalization, whereas Bicalutamide ’s complex structure requires multi-step sulfonation and hydroxylation .
Biological Activity
N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide is a compound of interest due to its diverse biological activities, particularly in the context of cancer research and hormonal modulation. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
This compound is characterized by the following chemical structure:
- Molecular Formula : C12H10F3N2O
- Molecular Weight : 252.22 g/mol
- CAS Number : 90357-53-2
This compound features a methacrylamide backbone with a cyano and trifluoromethyl substituent on the phenyl ring, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of methacryloyl chloride with an appropriate aniline derivative. The reaction conditions can vary, but often include the use of organic solvents and bases to facilitate the formation of the amide bond.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness against prostate cancer cell lines such as 22Rv1, DU-145, LNCaP, and VCap. The compound's IC50 values ranged from 9.09 µM to 31.11 µM across these cell lines, indicating its potential as an anticancer agent compared to established drugs like bicalutamide (IC50 = 45.20 - 51.61 µM) and enzalutamide (IC50 = 11.47 - 53.04 µM) .
The mechanism through which this compound exerts its biological effects appears to be linked to its interaction with androgen receptors (AR). It acts as a selective androgen receptor modulator (SARM), demonstrating high binding affinity and modulating androgenic activity in vitro . This modulation can lead to both anabolic effects in muscle tissue and suppression of spermatogenesis in male models .
Study 1: Prostate Cancer Cell Lines
A detailed evaluation was conducted on the antiproliferative effects of this compound against prostate cancer cell lines. The study revealed that this compound significantly inhibited cell growth in a dose-dependent manner, with notable morphological changes observed at concentrations as low as 1 µM.
Cell Line | IC50 (µM) | Comparison Drug IC50 (µM) |
---|---|---|
22Rv1 | 15.19 | Bicalutamide: 46.25 |
DU-145 | 31.11 | Enzalutamide: 31.76 |
LNCaP | 9.09 | |
VCap | 20.68 |
This data suggests that this compound has superior efficacy compared to traditional treatments in certain contexts .
Study 2: Hormonal Modulation in Rats
In a preclinical study using male rats, this compound was evaluated for its potential as a hormonal contraceptive. The results indicated that treatment with this compound led to significant reductions in luteinizing hormone (LH) levels and alterations in reproductive organ sizes, demonstrating its effectiveness as a SARM .
Safety Profile
While this compound shows promising biological activity, safety assessments indicate potential irritant effects on skin and eyes . Therefore, handling precautions are recommended during laboratory synthesis and application.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide?
The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in N,N-dimethylacetamide (DMAc) at room temperature for 24 hours . Key parameters include:
- Molar ratio : 1:8 (aniline:methacryloyl chloride) for high yields (~92%) .
- Solvent : DMAc ensures solubility and reactivity .
- Purification : Flash column chromatography with chloroform/ethyl acetate (95:5 v/v) or automated systems using gradients of ethyl acetate in petroleum ether . Lower yields (62%) reported in analogous reactions using methyl acrylic acid and phosphorus pentoxide highlight the importance of acyl chloride reactivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR spectroscopy : H and F NMR confirm regiochemistry and trifluoromethyl group presence. Key signals: δ 8.10 (ArH), 5.89 (CH), and -62.23 ppm (CF) .
- Melting point : 131–137°C (deviations may indicate impurities) .
- Chromatography : HPLC or TLC with UV detection monitors reaction progress .
Q. What are the stability and storage recommendations for this compound?
The compound is a white solid with limited aqueous solubility. Stability protocols recommend:
- Storage : Sealed containers under inert gas (N or Ar) at -20°C .
- Handling : Avoid prolonged exposure to moisture or light to prevent hydrolysis of the acrylamide group .
Advanced Research Questions
Q. How does this compound participate in radical-mediated C(sp3^33)–C(sp3^33) coupling reactions?
The acrylamide moiety acts as a radical acceptor. In visible-light-mediated reactions with alkyl iodides (e.g., isopropyl iodide), TTMSS (tris(trimethylsilyl)silane) generates alkyl radicals that regioselectively add to the α,β-unsaturated carbonyl system. Purification via automated flash chromatography (10–30% ethyl acetate in petroleum ether) yields coupled products with 77% efficiency . Competing pathways (e.g., polymerization) are minimized by controlling radical initiation rates .
Q. What analytical challenges arise in detecting trace impurities (e.g., Bicalutamide-related derivatives) in this compound?
- LC-MS/MS : Detects sulfoxide derivatives (e.g., N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide) at ppm levels. Use C18 columns with acetonitrile/water gradients .
- Contradictions : Discrepancies in F NMR chemical shifts (-61.35 vs. -62.23 ppm) may reflect solvent effects or residual DMAc .
Q. How is this compound utilized in photodynamic therapy (PDT) or polymer-based drug delivery systems?
- Polymer synthesis : Copolymerized with 2-hydroxypropyl methacrylamide to create amphiphilic block copolymers. These self-assemble into micelles for targeted drug delivery, leveraging the cyano group’s polarity to modulate cargo release .
- AIE (aggregation-induced emission) : Derivatives with trifluoromethylphenyl groups enhance fluorescence in tumor microenvironments, enabling image-guided therapy .
Q. What strategies resolve contradictions in synthetic yields across literature reports?
Discrepancies (e.g., 62% vs. 92% yields) arise from:
- Catalyst choice : Phosphorus pentoxide vs. acyl chloride routes .
- Reaction time : 24 hours for complete conversion in DMAc vs. shorter durations in xylene .
- Side reactions : Competing Michael addition or polymerization require rigorous exclusion of moisture .
Q. Methodological Considerations Table
Properties
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-7(2)11(18)17-9-4-3-8(6-16)10(5-9)12(13,14)15/h3-5H,1H2,2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDZLSGDDXUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456989 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90357-53-2 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylacrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90357-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Cyano-3-trifluoromethylphenyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090357532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-cyano-3-trifluoromethylphenyl]methacrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Propenamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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